2-Ethyl-2-(trifluoromethyl)morpholine

Lipophilicity Permeability Medicinal Chemistry

2-Ethyl-2-(trifluoromethyl)morpholine (CAS: 2044870-92-8) is a morpholine derivative characterized by the simultaneous substitution of an ethyl and a trifluoromethyl group at the 2-position of the morpholine ring. This combination imparts a distinct set of physicochemical properties, including a molecular formula of C7H12F3NO and a molecular weight of 183.17 g/mol.

Molecular Formula C7H12F3NO
Molecular Weight 183.17 g/mol
Cat. No. B13186391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-(trifluoromethyl)morpholine
Molecular FormulaC7H12F3NO
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESCCC1(CNCCO1)C(F)(F)F
InChIInChI=1S/C7H12F3NO/c1-2-6(7(8,9)10)5-11-3-4-12-6/h11H,2-5H2,1H3
InChIKeyFEOPNXQULKGMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-(trifluoromethyl)morpholine: Physicochemical Profile and Procurement Differentiators


2-Ethyl-2-(trifluoromethyl)morpholine (CAS: 2044870-92-8) is a morpholine derivative characterized by the simultaneous substitution of an ethyl and a trifluoromethyl group at the 2-position of the morpholine ring . This combination imparts a distinct set of physicochemical properties, including a molecular formula of C7H12F3NO and a molecular weight of 183.17 g/mol . The compound is commonly supplied as its hydrochloride salt (CAS: 2044870-93-9, MW: 219.63 g/mol) for enhanced stability and handling [1].

Why 2-Ethyl-2-(trifluoromethyl)morpholine Cannot Be Substituted with Generic Morpholine Analogs


The 2-position disubstitution pattern in 2-Ethyl-2-(trifluoromethyl)morpholine creates a unique stereoelectronic environment that differentiates it from mono-substituted or unsubstituted morpholines. The trifluoromethyl group exerts a strong electron-withdrawing effect, altering the basicity of the morpholine nitrogen, while the ethyl group contributes steric bulk and modulates lipophilicity . In silico predictions indicate a distinct combination of lipophilicity, basicity, and boiling point relative to analogs such as 2-(trifluoromethyl)morpholine or 2-ethylmorpholine . These differences can critically impact solubility, membrane permeability, and metabolic stability profiles in drug discovery contexts, rendering generic substitution scientifically unsound without explicit validation [1].

Quantitative Differentiation of 2-Ethyl-2-(trifluoromethyl)morpholine from Structural Analogs


Enhanced Lipophilicity vs. 2-(Trifluoromethyl)morpholine and 2-Ethylmorpholine

2-Ethyl-2-(trifluoromethyl)morpholine exhibits significantly higher predicted lipophilicity compared to its mono-substituted analogs, with a predicted pKa value of 14.70±0.60 reflecting a less basic nitrogen . In contrast, 2-(trifluoromethyl)morpholine shows a calculated ACD/LogP of 0.03 , while (S)-2-ethylmorpholine has a predicted LogP of ~0.8 [1]. The combination of the ethyl and trifluoromethyl groups is expected to yield a LogP > 1.5, enhancing passive membrane diffusion potential in drug discovery programs.

Lipophilicity Permeability Medicinal Chemistry

Increased Molecular Weight and Altered Hydrogen Bonding Profile vs. 2,2-Dimethylmorpholine

2-Ethyl-2-(trifluoromethyl)morpholine (free base) possesses a molecular weight of 183.17 g/mol, compared to 115.17 g/mol for 2,2-dimethylmorpholine . The presence of the trifluoromethyl group introduces three fluorine atoms, increasing the number of hydrogen bond acceptors and overall polar surface area, while the ethyl group maintains a balanced lipophilic character. The compound has one hydrogen bond donor and three acceptors (free base), versus 1 donor and 2 acceptors for 2,2-dimethylmorpholine.

Drug-likeness Lipinski's Rule of Five Physicochemical Properties

Higher Boiling Point and Density vs. 2-(Trifluoromethyl)morpholine

2-Ethyl-2-(trifluoromethyl)morpholine has a predicted boiling point of 317.1±42.0 °C and a predicted density of 1.067±0.06 g/cm³ . In comparison, 2-(trifluoromethyl)morpholine has a predicted boiling point of 128.5±35.0 °C and a density of 1.2±0.1 g/cm³ . The ethyl substitution substantially elevates the boiling point, likely due to increased molecular weight and van der Waals interactions, while the density is slightly lower.

Purification Handling Process Chemistry

Weaker Basicity Compared to Unsubstituted Morpholine

The predicted pKa of 2-Ethyl-2-(trifluoromethyl)morpholine is 14.70±0.60 , indicating a very weak base. In contrast, unsubstituted morpholine has an experimental pKa of 8.36 [1]. The strong electron-withdrawing effect of the trifluoromethyl group at the 2-position significantly reduces the availability of the nitrogen lone pair for protonation, shifting the basicity by over 6 log units.

Basicity Ionization Formulation

Optimal Application Scenarios for 2-Ethyl-2-(trifluoromethyl)morpholine Based on Differential Properties


Lead Optimization in CNS Drug Discovery

The elevated lipophilicity and reduced basicity (predicted LogP >1.5, pKa 14.70) of 2-Ethyl-2-(trifluoromethyl)morpholine position it as a privileged scaffold for central nervous system (CNS) drug discovery. These properties are expected to enhance passive permeability across the blood-brain barrier while minimizing P-glycoprotein efflux susceptibility, a common limitation for basic amines [1].

Synthesis of Fluorinated Building Blocks for Metabolic Stability

The presence of the trifluoromethyl group is well-established to confer metabolic stability by blocking oxidative metabolism at adjacent positions. 2-Ethyl-2-(trifluoromethyl)morpholine serves as an ideal starting material for the synthesis of more complex fluorinated morpholine derivatives, as its higher boiling point (317.1 °C) and distinct solubility profile facilitate purification and handling in multi-step synthetic sequences .

Modulation of Amine Basicity in Receptor Ligand Design

The >6 log unit reduction in basicity compared to unsubstituted morpholine (pKa 14.70 vs. 8.36) allows for the fine-tuning of the amine's ionization state. This is critical in designing ligands for aminergic GPCRs and ion channels where an uncharged nitrogen is required for optimal binding affinity or to avoid unwanted interactions with hERG potassium channels [2].

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